molecular formula C13H23F3N2O3 B15188930 2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate CAS No. 102517-14-6

2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate

Cat. No.: B15188930
CAS No.: 102517-14-6
M. Wt: 312.33 g/mol
InChI Key: ZTXVHGWIXYXYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate is a chemical compound that features a trifluoroethyl group, a hydroxyethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable ester or acid chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

2,2,2-Trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The piperazine ring may interact with receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylbenzene: Contains a trifluoroethyl group attached to a benzene ring.

    2,2,2-Trifluoroethanol: A simpler compound with a trifluoroethyl group and a hydroxyl group.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a trifluoroethylating agent in organic synthesis

Uniqueness

2,2,2-Trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate is unique due to the combination of its trifluoroethyl group, hydroxyethyl group, and piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

102517-14-6

Molecular Formula

C13H23F3N2O3

Molecular Weight

312.33 g/mol

IUPAC Name

2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate

InChI

InChI=1S/C13H23F3N2O3/c1-10(12(20)21-9-13(14,15)16)7-18-4-3-17(5-6-19)8-11(18)2/h10-11,19H,3-9H2,1-2H3

InChI Key

ZTXVHGWIXYXYSR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC(C)C(=O)OCC(F)(F)F)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.